molecular formula C10H15N3 B599235 2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile CAS No. 1227958-01-1

2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile

Cat. No.: B599235
CAS No.: 1227958-01-1
M. Wt: 177.251
InChI Key: TXRRQGXSZLWHID-UHFFFAOYSA-N
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Description

2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group, a butyl group, a methyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methyl-2-pentanone with malononitrile in the presence of ammonium acetate can yield the desired pyrrole derivative. The reaction typically requires heating and may be carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents such as halogens or alkylating agents can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrrole compound.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino and nitrile groups allows for potential hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-ethyl-4-methyl-1H-pyrrole-3-carbonitrile
  • 2-amino-5-butyl-4-methyl-1H-pyrrole-3-carboxamide
  • 2-amino-5-butyl-4-methyl-1H-pyrrole-3-carboxylic acid

Uniqueness

2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile is unique due to the specific combination of substituents on the pyrrole ring. The butyl group provides hydrophobic character, while the nitrile group offers potential for further chemical modifications. This combination of properties makes the compound versatile for various applications in research and industry.

Properties

IUPAC Name

2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-3-4-5-9-7(2)8(6-11)10(12)13-9/h13H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRRQGXSZLWHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=C(N1)N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744295
Record name 2-Amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227958-01-1
Record name 2-Amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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